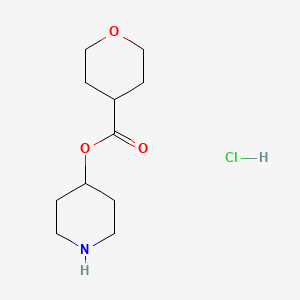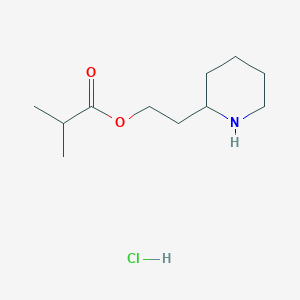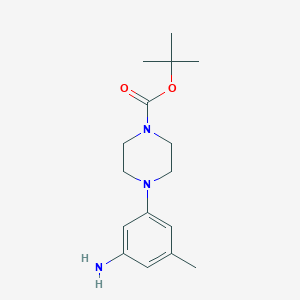
1-Piperazinecarboxylic acid, 4-(3-amino-5-methylphenyl)-, 1,1-dimethylethyl ester
Overview
Description
1-Piperazinecarboxylic acid, 4-(3-amino-5-methylphenyl)-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazinecarboxylic acid, 4-(3-amino-5-methylphenyl)-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinecarboxylic acid, 4-(3-amino-5-methylphenyl)-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its piperazine moiety can act as a scaffold for the synthesis of various heterocyclic compounds. For instance, it can be used in the synthesis of pyrano[2,3-c]pyrrole derivatives through organocatalyzed reactions . These derivatives are of interest due to their potential biological activities and can be used to construct libraries of complex molecules for further research.
Medicinal Chemistry
In medicinal chemistry, tert-butyl 4-(3-amino-5-methylphenyl)piperazine-1-carboxylate can be employed to create novel drug candidates. The introduction of the tert-butyl group into heterocyclic systems, such as indoles and quinoxalines, has been shown to enhance biological activity . This modification can lead to compounds with improved pharmacokinetic properties and increased metabolic stability.
Antimalarial Agents
Compounds with the tert-butyl group have been reported to exhibit potent antimalarial activity. By incorporating this compound into the synthesis of new antimalarial drugs, researchers can leverage its structural features to potentially improve the efficacy of these treatments .
Antidepressant and Antileishmanial Activity
The tert-butyl group’s presence in certain heterocycles is associated with antidepressant and antileishmanial activities. This compound could be used as a starting point for the development of new therapies targeting these conditions .
DNA Intercalating Agents
Derivatives of tert-butyl 4-(3-amino-5-methylphenyl)piperazine-1-carboxylate can act as DNA intercalating agents. These agents are crucial in the study of DNA interactions and can have applications in antiviral and cytotoxic treatments .
Enhancement of Lipophilicity
The tert-butyl group is known to increase the lipophilicity of molecules, which is essential for the passage through cell walls. This property is particularly important in the design of drugs that need to penetrate biological barriers to reach their target sites .
properties
IUPAC Name |
tert-butyl 4-(3-amino-5-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-9-13(17)11-14(10-12)18-5-7-19(8-6-18)15(20)21-16(2,3)4/h9-11H,5-8,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSACSAJFKZSWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxylic acid, 4-(3-amino-5-methylphenyl)-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





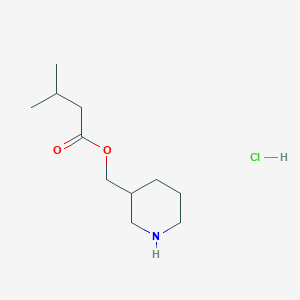

![3-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397338.png)

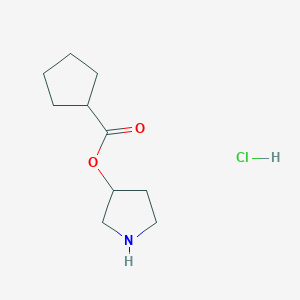
![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)
